Methyl difluoro(4-methylphenyl)acetate
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Overview
Description
Methyl difluoro(4-methylphenyl)acetate is an organic compound characterized by the presence of a difluoromethyl group attached to a 4-methylphenyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl difluoro(4-methylphenyl)acetate typically involves the reaction of 4-methylphenylacetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the substitution of hydrogen atoms with fluorine atoms. The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl difluoro(4-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethyl group.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 4-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl difluoro(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl difluoro(4-methylphenyl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester functional group can undergo hydrolysis to release the active difluoromethylphenyl moiety, which can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl difluoroacetate
- Methyl 4-methylphenylacetate
- Ethyl difluoro(4-methylphenyl)acetate
Uniqueness
Methyl difluoro(4-methylphenyl)acetate is unique due to the presence of both the difluoromethyl group and the 4-methylphenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 2,2-difluoro-2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7-3-5-8(6-4-7)10(11,12)9(13)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJIQROZBQBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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